5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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Overview
Description
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound that belongs to the class of pyrrolopyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a selective inhibitor of certain enzymes, making it a valuable candidate for drug development.
Preparation Methods
The synthesis of 5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives.
Formation of Intermediates: These starting materials are treated with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides.
Cyclization: The intermediates are then cyclized to form the target compound.
Chemical Reactions Analysis
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophilic reagents.
Cyclization: Cyclization reactions can be employed to form more complex ring structures from this compound
Scientific Research Applications
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a selective inhibitor of cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapy.
Neurodegenerative Diseases: The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting microtubule affinity regulating kinase (MARK).
Cardiovascular Disorders: It has shown promise in activating soluble guanylate cyclase, which is beneficial for treating cardiovascular disorders.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets:
MARK Inhibition: It inhibits MARK, which is involved in the phosphorylation of tau proteins, thereby potentially reducing tau aggregation in Alzheimer’s disease.
Soluble Guanylate Cyclase Activation: The compound activates soluble guanylate cyclase, leading to increased levels of cyclic GMP, which has various physiological effects, including vasodilation.
Comparison with Similar Compounds
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one can be compared with other similar compounds:
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound lacks the difluoro substitution but shares the core structure and biological activities.
2-Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These derivatives have various substituents at the 2-position, which can modulate their biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives: These compounds have a different ring structure but exhibit similar kinase inhibition properties.
Properties
Molecular Formula |
C6H3F2N3O |
---|---|
Molecular Weight |
171.10 g/mol |
IUPAC Name |
5,5-difluoro-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H3F2N3O/c7-6(8)3-1-9-2-10-4(3)11-5(6)12/h1-2H,(H,9,10,11,12) |
InChI Key |
HSKAJHFUWPMFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)C2(F)F |
Origin of Product |
United States |
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